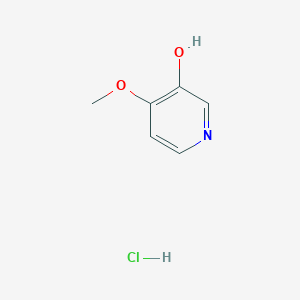

4-Methoxypyridin-3-OL hydrochloride

Description

Properties

IUPAC Name |

4-methoxypyridin-3-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2.ClH/c1-9-6-2-3-7-4-5(6)8;/h2-4,8H,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWQPYENZJFHZPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=NC=C1)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Pyridine and Substituted Pyridine Chemistry

The chemistry of 4-Methoxypyridin-3-OL (B121068) hydrochloride is deeply rooted in the principles governing its parent heterocycle, pyridine (B92270). Pyridine is a six-membered aromatic ring structurally related to benzene (B151609), but with one carbon atom replaced by a nitrogen atom. nih.gov This nitrogen atom significantly influences the ring's electronic properties. It imparts a dipole moment to the molecule and, being electronegative, reduces the electron density of the ring carbons, making pyridine less susceptible to electrophilic substitution than benzene. Conversely, the electron-deficient nature of the ring, particularly at the 2 and 4-positions, facilitates nucleophilic substitution. nih.gov The nitrogen's lone pair of electrons also confers basic properties, allowing for protonation and the formation of salts, such as the hydrochloride form. nih.gov

The introduction of substituents onto the pyridine ring, creating substituted pyridines, further modifies its reactivity and physical properties. In 4-Methoxypyridin-3-OL, the methoxy (B1213986) (-OCH3) and hydroxyl (-OH) groups act as electron-donating groups, which can influence the regioselectivity of further chemical transformations. The presence of these two distinct functional groups at specific positions offers multiple reaction sites for synthetic chemists to exploit, allowing for the controlled and strategic construction of more elaborate molecules.

Strategic Importance As a Heterocyclic Scaffold Precursor in Organic Synthesis

The pyridine (B92270) ring is a vital structural motif found in a vast array of biologically active compounds, including pharmaceuticals and agrochemicals. mdpi.com Consequently, substituted pyridines like 4-Methoxypyridin-3-OL (B121068) hydrochloride are highly valued as heterocyclic scaffold precursors in organic synthesis. The term "scaffold" refers to a core molecular framework upon which diverse chemical appendages can be built to create libraries of new compounds for screening and development.

The strategic importance of this compound lies in its pre-functionalized core. Chemists can selectively modify the hydroxyl group, the methoxy (B1213986) group, or the pyridine ring itself to build molecular complexity. For example, derivatives of methoxypyridine are used as key building blocks in the synthesis of complex therapeutic agents. pharmaffiliates.com Research has shown that the incorporation of a methoxypyridine motif into larger, multi-cyclic scaffolds can significantly improve a molecule's desired properties, such as solubility and biological activity. nih.gov Furthermore, related structures like pyridine-3-carbonitriles are well-established as crucial intermediates for various synthetic manipulations, underscoring the versatility of the substituted pyridine framework in constructing novel chemical entities. mdpi.com

Overview of Current Research Trajectories Involving Methoxypyridin 3 Ol Derivatives

De Novo Synthetic Routes to the 4-Methoxypyridin-3-OL Core

De novo syntheses involve the formation of the pyridine ring from non-cyclic starting materials. These methods are powerful for creating highly substituted pyridines that might be difficult to access through functionalization pathways.

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer an efficient pathway to complex heterocyclic structures like pyridines. rsc.orgmdpi.com While a specific MCR for the direct synthesis of 4-methoxypyridin-3-ol is not prominently documented, established methodologies for pyridine synthesis can be adapted.

One of the most notable examples is the Bohlmann-Rahtz pyridine synthesis, which involves the condensation of an enamine with an ethynylketone. wikipedia.orgorganic-chemistry.org This reaction proceeds through an aminodiene intermediate which, upon heating, undergoes cyclodehydration to form a 2,3,6-trisubstituted pyridine. organic-chemistry.orgjk-sci.com By carefully selecting the enamine and ethynylketone precursors, it is conceivable to construct a pyridine ring with the desired substitution pattern. For instance, an enamine bearing a potential hydroxyl group precursor and an ethynylketone with a methoxy (B1213986) substituent could theoretically be employed. The primary challenge lies in the design and availability of starting materials that would yield the specific 4-methoxy-3-hydroxy substitution pattern upon cyclization.

Modern advancements have introduced one-pot variations and acid catalysis to the Bohlmann-Rahtz synthesis, lowering the required reaction temperatures and improving yields. organic-chemistry.org Other MCRs for producing substituted pyridines, such as those involving the reaction of aldehydes, ketones, and an ammonia (B1221849) source, further illustrate the feasibility of building the pyridine core through convergent strategies. nih.gov

Table 1: Overview of Bohlmann-Rahtz Pyridine Synthesis

| Step | Description | Key Features |

|---|---|---|

| 1 | Condensation | Reaction between an enamine and an ethynylketone to form a linear aminodiene intermediate. |

| 2 | Isomerization | Heat-induced E/Z isomerization of the aminodiene to achieve the correct geometry for cyclization. organic-chemistry.org |

| 3 | Cyclodehydration | Intramolecular cyclization followed by the elimination of water to form the aromatic pyridine ring. jk-sci.com |

A classic and effective method for synthesizing 3-hydroxypyridines involves the chemical transformation of furan (B31954) derivatives. scispace.comamanote.com This strategy leverages the furan ring as a latent 1,4-dicarbonyl system. The general process begins with a 2-substituted furan, which undergoes oxidative ring opening followed by cyclization with an amine source, typically ammonia. scispace.comscispace.com

The key step is the oxidation of the furan ring, often achieved through electrolytic methoxylation, which forms a 2,5-dimethoxy-2,5-dihydrofuran (B146672) intermediate. This intermediate is then hydrolyzed under acidic conditions to unmask the 1,4-dicarbonyl functionality. In the presence of ammonia, this linear dicarbonyl compound undergoes an intramolecular condensation (ring closure) and subsequent dehydration to yield the final 3-pyridol. scispace.comscispace.com To achieve the 4-methoxypyridin-3-ol structure, one would need to start with a furan precursor that contains a substituent capable of becoming the C4-methoxy group. Research has demonstrated the successful conversion of furfurylamine (B118560) and its derivatives into 3-pyridol in high yields. scispace.com Similarly, furan-2-carboxylic acid esters have been used as precursors for 3-pyridinols. scispace.com A direct synthesis of 3-hydroxypyridines from bio-based furfural (B47365) has also been reported, highlighting the versatility of this approach. researchgate.net

Functionalization and Derivatization of Pyridine Precursors

This approach begins with a pre-formed pyridine or a simple substituted pyridine and introduces the required methoxy and hydroxyl groups through a series of regioselective reactions.

Directed ortho metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. In the context of synthesizing 4-methoxypyridin-3-ol, commercially available 4-methoxypyridine (B45360) serves as an excellent starting material. arkat-usa.org The methoxy group at the C-4 position acts as a directed metalation group (DMG), facilitating the deprotonation of the adjacent C-3 position by a strong base, typically an organolithium reagent like mesityllithium (B1247292) or phenyllithium (B1222949) in THF. arkat-usa.orgresearchgate.net

This generates a 4-methoxy-3-lithiopyridine intermediate in a highly regioselective manner. This nucleophilic intermediate can then be "quenched" with a suitable electrophile to introduce the desired functionality at the C-3 position. To install the hydroxyl group, the lithiated intermediate is reacted with an oxygen electrophile. A common and effective method involves reaction with a borate (B1201080) ester, such as trimethyl borate, B(OMe)₃. This forms a pyridylboronate ester intermediate, which is not isolated but is subjected to oxidative workup, typically with hydrogen peroxide (H₂O₂) and a base, to yield the target 4-methoxypyridin-3-ol.

Table 2: Directed Metalation and Hydroxylation Sequence

| Step | Reagents | Intermediate/Product | Purpose |

|---|---|---|---|

| 1 | 4-Methoxypyridine, Mesityllithium (or PhLi) in THF | 4-Methoxy-3-lithiopyridine | Regioselective deprotonation at C-3, directed by the C-4 methoxy group. arkat-usa.orgresearchgate.net |

| 2 | Trimethyl borate, B(OMe)₃ | 4-Methoxypyridin-3-yl boronate ester | Introduction of a boron moiety as a precursor to the hydroxyl group. |

| 3 | H₂O₂, NaOH (aq) | 4-Methoxypyridin-3-ol | Oxidative cleavage of the carbon-boron bond to form the hydroxyl group. |

Nucleophilic aromatic substitution (SNAr) provides a direct method for introducing the methoxy group onto a pyridine ring that already possesses a suitable leaving group, such as a halide, at the 4-position. The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack, particularly at the C-2 and C-4 positions.

A practical synthesis can begin with a precursor like 4-chloro-3-hydroxypyridine. The reaction with sodium methoxide (B1231860) (NaOMe) in a suitable solvent like methanol (B129727) or dioxane would lead to the displacement of the chloride ion by the methoxide nucleophile to furnish 4-methoxypyridin-3-ol. arkat-usa.org This reaction proceeds via a Meisenheimer-like intermediate, where the negative charge is stabilized by the ring nitrogen. The synthesis of 4-methoxypyridine itself is readily achieved from 4-chloropyridine (B1293800) hydrochloride and sodium methoxide, demonstrating the effectiveness of this pathway. arkat-usa.org In cases where a dihalopyridine is used, such as 3-bromo-4-chloropyridine, the greater lability of the C-4 halogen towards nucleophilic attack allows for selective methoxy group introduction.

This two-stage strategy involves first introducing a halogen atom at the C-3 position of 4-methoxypyridine, followed by its replacement with a hydroxyl group. While direct electrophilic halogenation of 4-methoxypyridine tends to occur at the C-2 position, halogenation at C-3 can be achieved via the directed metalation route described previously (2.2.1). The 4-methoxy-3-lithiopyridine intermediate can be quenched with a halogen source (e.g., 1,2-dibromotetrachloroethane (B50365) for bromination) to yield 3-halo-4-methoxypyridine. arkat-usa.org

The subsequent conversion of the 3-halo-4-methoxypyridine to 4-methoxypyridin-3-ol requires a nucleophilic substitution of the halide with a hydroxide (B78521) source. This nucleophilic hydroxylation can be challenging on electron-rich or heteroaromatic systems and often requires forcing conditions, such as high temperatures and pressures, or the use of a copper catalyst (e.g., Ullmann condensation conditions) to proceed effectively.

Finally, treatment of the synthesized 4-methoxypyridin-3-ol base with hydrochloric acid (HCl) in a suitable solvent like isopropanol (B130326) or ether would yield the target compound, this compound, as a stable, crystalline solid.

Conversion of Pyridine N-oxides and Related Derivatives

A prominent strategy for the synthesis of the core 3-hydroxypyridine (B118123) framework, a key structural feature of 4-Methoxypyridin-3-OL, involves the transformation of pyridine N-oxides. The inherent electronic properties of the pyridine ring present challenges in achieving regioselective C–H hydroxylation, especially at the C3 position. nih.gov However, photochemical valence isomerization of pyridine N-oxides has emerged as an effective method to introduce a hydroxyl group at the desired C3 position. nih.govacs.org

This process is initiated by irradiating the pyridine N-oxide, which leads to its excited singlet state and subsequent collapse into a reactive oxaziridine (B8769555) intermediate. nih.govacs.org This intermediate can then undergo a rearrangement, often described as an "oxygen walk," followed by an acid-promoted ring-opening to yield the C3-hydroxylated pyridine. nih.govacs.org Research has demonstrated that a variety of C4-substituted pyridine N-oxides, including those with methoxy groups, can be successfully converted to their C3-hydroxy derivatives using this photochemical approach. nih.govacs.org The reaction conditions typically involve the use of an acid, such as acetic acid, and irradiation with UV light at a suitable wavelength, often 254 nm. nih.govacs.org

While this photochemical method is a significant advancement, other classical reactions of pyridine N-oxides can also lead to substituted pyridines. For instance, treatment with acetic anhydride (B1165640) can lead to the formation of 2-acetoxypyridine, which upon hydrolysis, yields 2-pyridone, a tautomer of 2-hydroxypyridine (B17775). stackexchange.com The specific outcome of the reaction is highly dependent on the reaction conditions and the substitution pattern of the pyridine N-oxide. stackexchange.comarkat-usa.org

Hydrochloride Salt Formation and Crystalline Engineering

The formation of a hydrochloride salt is a common strategy in pharmaceutical development to improve the physicochemical properties of a parent compound, such as solubility and stability. pharmoutsourcing.com

Methodologies for the Preparation of Hydrochloride Salts

The preparation of hydrochloride salts of pyridine derivatives is a well-established process. researchgate.netwikipedia.org A common method involves dissolving the pyridine derivative in a suitable organic solvent, such as diethyl ether or acetone, and then introducing hydrogen chloride. researchgate.netwikipedia.org The hydrogen chloride can be added as a gas or as a solution in an organic solvent or water. researchgate.netwikipedia.orgchemicalbook.com The resulting hydrochloride salt, being typically less soluble in the organic solvent, precipitates out and can be isolated by filtration. researchgate.net For instance, pyridine hydrochloride itself can be synthesized by passing hydrogen chloride gas through a solution of pyridine in diethyl ether. wikipedia.org The choice of solvent and the method of introducing HCl can influence the yield and the crystalline form of the resulting salt. researchgate.netchemicalbook.com

Investigation of Polymorphism and Crystalline Forms in Research

The ability of a compound to exist in multiple crystalline forms is known as polymorphism. rigaku.comacademicjournals.org These different forms, or polymorphs, can exhibit distinct physical and chemical properties, including solubility, melting point, and stability, which are critical considerations in pharmaceutical development. academicjournals.orgresearchgate.net

Several analytical techniques are employed to identify and characterize different polymorphic forms.

X-ray Powder Diffraction (PXRD): PXRD is considered a primary and powerful technique for identifying polymorphs. rigaku.comcreative-biostructure.comh-and-m-analytical.com Each crystalline form produces a unique diffraction pattern, which serves as a "fingerprint" for that specific polymorph. h-and-m-analytical.com The technique involves irradiating a powdered sample with X-rays and analyzing the resulting diffraction pattern. creative-biostructure.com

Thermal Analysis: Techniques such as Differential Scanning Calorimetry (DSC) are crucial for investigating the thermal behavior of polymorphs. rigaku.comh-and-m-analytical.com DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This can reveal melting points, phase transitions between polymorphs, and information about their relative thermodynamic stability. rigaku.comamericanpharmaceuticalreview.com

Other techniques that can provide valuable information include infrared (IR) and Raman spectroscopy, and solid-state nuclear magnetic resonance (ssNMR) spectroscopy. nih.gov

The stability of a particular crystalline form and the potential for it to convert into another form are influenced by a variety of factors.

Thermodynamics and Kinetics: The most stable crystalline form under a given set of conditions is the thermodynamically stable form. researchgate.netresearchgate.net However, metastable forms can also exist, and their formation is governed by kinetics. researchgate.net The interconversion between forms can be influenced by temperature, pressure, and the presence of solvents. researchgate.net

Solvent: The choice of solvent during crystallization can significantly impact which polymorphic form is obtained. researchgate.net The solvent can influence nucleation and crystal growth rates, favoring the formation of a specific polymorph. researchgate.net

Temperature and Humidity: Temperature can induce phase transitions between polymorphs. americanpharmaceuticalreview.com Humidity is also a critical factor, as some compounds can form hydrates (pseudopolymorphs) in the presence of moisture, which can have different properties and stability compared to the anhydrous forms. rigaku.comcrystalpharmatech.com

Intermolecular Forces: The strength and nature of intermolecular interactions, such as hydrogen bonding and van der Waals forces, play a crucial role in the packing of molecules in the crystal lattice and thus influence the stability of different polymorphs. libretexts.org

Optimization of Synthetic Pathways for Research-Scale Production

The optimization of synthetic routes for the production of compounds like this compound on a research scale is essential for ensuring efficient and reproducible synthesis. This involves a systematic evaluation of various reaction parameters to maximize yield and purity while minimizing reaction times and the formation of byproducts.

Key aspects of optimization include:

Reaction Conditions: This encompasses the fine-tuning of temperature, reaction time, and the concentration of reactants. For photochemical reactions, the wavelength and intensity of the light source are critical parameters. nih.gov

Catalyst and Reagent Selection: The choice of catalyst, acid or base, and solvents can dramatically affect the outcome of a reaction. For instance, in the synthesis of fused pyrimidine (B1678525) and pyridine derivatives, the use of specific catalysts can lead to high yields under mild conditions. researchgate.net

By systematically studying these factors, researchers can develop robust and scalable synthetic protocols for producing this compound and other valuable pyridine derivatives for further investigation. researchgate.netacs.org

Reaction Condition Parameter Studies (e.g., Solvent Effects, Temperature, Stoichiometry)

The efficiency and outcome of synthesizing the 4-methoxypyridin-3-ol framework are highly dependent on the careful control of reaction parameters. Studies on related pyridine derivatives highlight the critical role of solvent, temperature, and reagent stoichiometry in maximizing yield and purity.

Solvent Effects: The choice of solvent can significantly influence reaction rates and product distribution, particularly in nucleophilic substitution reactions. For the synthesis of 4-alkoxypyridines from 4-chloropyridine hydrochloride, dimethyl sulfoxide (B87167) (DMSO) has been shown to be an effective solvent when used with powdered sodium hydroxide as the base. semanticscholar.org In other syntheses, such as the methoxylation of a fluorinated acetophenone (B1666503) derivative to form a methoxyphenyl intermediate, dimethylformamide (DMF) is a suitable solvent. nih.gov The reaction of furfural derivatives to form pyridin-3-ols has been studied in model systems at neutral pH values. researchgate.net The polarity and boiling point of the solvent are key considerations, affecting the solubility of reagents and the energy input required for the reaction.

Temperature: Reaction temperature is a critical parameter that governs reaction kinetics. The formation of 6-(hydroxymethyl)pyridin-3-ol (B1203515) from 5-(hydroxymethyl)furfural is temperature-dependent, with a calculated activation energy (Ea) of 74 ± 3 kJ/mol. researchgate.net In the synthesis of 4-alkoxypyridines, a temperature of 80 °C was used to facilitate the reaction between 4-chloropyridine hydrochloride and various alcohols in DMSO. semanticscholar.org For the preparation of a methoxyphenyl intermediate, the reaction was initiated at 0 °C and then raised to 50 °C. nih.gov Conversely, some reactions require low temperatures to control selectivity, such as the dropwise addition of triphosgene (B27547) in toluene (B28343) at 0 to 10 °C for the synthesis of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride. google.com

Stoichiometry: The molar ratio of reactants is crucial for driving the reaction to completion and minimizing side products. In the synthesis of 4-alkoxypyridines, an excess of the alcohol nucleophile is not always necessary; however, a slight excess of the starting 4-chloropyridine hydrochloride was sometimes added to ensure full conversion. semanticscholar.org For the preparation of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride, a specific molar ratio of the starting pyridine (1) to triphosgene (0.35-0.37) is maintained. google.com After the primary reaction, a controlled amount of methanol (0.10-0.25 molar equivalent to the starting pyridine) is added to quench any remaining reactive species. google.com

The following table summarizes various reaction conditions used in the synthesis of related pyridine cores, illustrating the impact of different parameters.

Table 1: Reaction Condition Parameters for Pyridine Synthesis

| Target/Intermediate | Precursors | Solvent | Base/Catalyst | Temperature | Key Findings | Reference |

|---|---|---|---|---|---|---|

| 4-Alkoxypyridines | 4-Chloropyridine HCl, Alcohols | DMSO | NaOH | 80 °C | Clean formation of a single product, simplifying isolation. | semanticscholar.org |

| Methoxyphenyl ethanone | Fluoroacetophenone, Sodium Methoxide | DMF | - | 0 °C to 50 °C | High yield of the desired methoxylated product. | nih.gov |

| 6-(Hydroxymethyl)pyridin-3-ol | 5-(Hydroxymethyl)furfural, Ammonia source | Aqueous (neutral pH) | - | Varied | Formation is a function of reaction time and temperature. | researchgate.net |

| 4-Methoxypyridine | 4-Methoxypyridine N-oxide | Methanol | Zinc, Silica (B1680970) gel | 20 °C | Chemoselective reduction achieved at room temperature. | chemicalbook.com |

Process Intensification and Scale-Up Considerations for Laboratory and Pilot Studies

Transitioning the synthesis of this compound from the laboratory bench to pilot-scale production requires careful consideration of process intensification strategies to enhance efficiency, safety, and sustainability. mdpi.com Process intensification focuses on developing compact and efficient reactors and processes that optimize reaction conditions, thereby reducing the physical and environmental footprint. mdpi.com

For laboratory and pilot studies, key considerations include:

Minimizing Side Reactions: On a larger scale, exothermic reactions can lead to temperature control issues. In the synthesis of related methoxypyridines, a significant challenge during scale-up is the demethylation of the 4-methoxy group under acidic conditions, which forms an undesired phenol (B47542) impurity. google.com This highlights the need for precise pH and temperature control.

Solvent and Reagent Handling: The choice of solvent becomes more critical at scale. While solvents like dichloromethane (B109758) and chloroform (B151607) have been used, their environmental impact and the complexities of recovery are significant drawbacks. google.com Using solvents like toluene, which can also serve as the crystallization medium, can simplify the process by avoiding solvent-swapping steps, thus improving recovery rates and reducing pollution. google.com

Downstream Processing: The efficiency of industrial chemistry is often determined by downstream processes such as purification and crystallization. mdpi.com Developing a process where the product crystallizes directly from the reaction mixture can significantly simplify purification, reduce solvent waste, and lower energy consumption. google.com

Advanced Technologies: The adoption of advanced technologies can offer substantial benefits. Flow chemistry, for example, allows for excellent control over reaction parameters like temperature and mixing, improving safety and consistency, which is particularly valuable for hazardous or fast reactions. mdpi.com While not specifically documented for this compound, such technologies are increasingly applied in pharmaceutical manufacturing to reduce waste and improve resource efficiency. mdpi.com

The table below outlines key considerations for scaling up the synthesis of the target compound's core framework.

Table 2: Scale-Up Considerations for Pyridine Synthesis

| Consideration | Laboratory-Scale Approach | Pilot-Scale Challenge | Intensification Strategy | Reference |

|---|---|---|---|---|

| Heat Management | Small reaction flasks with external cooling baths. | Potential for thermal runaways and formation of impurities due to localized overheating. | Utilize continuous flow reactors with high surface-area-to-volume ratios for superior heat transfer. | mdpi.com |

| Solvent Use & Recovery | Use of halogenated solvents (e.g., chloroform); solvent removal via rotary evaporation. | Low solvent recovery rates, high environmental impact, and potential for product degradation during solvent removal. | Select a single solvent for both reaction and crystallization (e.g., toluene); implement an efficient solvent recovery system. | google.com |

| Side Product Formation | Impurities are removed by chromatography. | Demethylation of the methoxy group under acidic conditions lowers yield and purity. | Precise control of pH and temperature; use of a less harsh chlorinating agent if applicable. | google.com |

| Process Simplicity | Multi-step process involving reaction, solvent swap, and crystallization from a different solvent. | Increased operational complexity, potential for material loss at each step, and higher energy consumption. | Design a process where the final product precipitates from the reaction mixture, simplifying isolation to centrifugation and drying. | google.commdpi.com |

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Pyridine Ring

The reactivity of the pyridine ring in this compound is fundamentally dictated by the electron-withdrawing nature of the nitrogen atom. This characteristic renders the carbon atoms of the ring electron-deficient, which in turn deactivates the ring towards electrophilic aromatic substitution, similar to a highly deactivated benzene ring like nitrobenzene. uoanbar.edu.iqimperial.ac.uk Such reactions, including nitration and halogenation, typically require harsh conditions. uoanbar.edu.iq

Conversely, the electron-deficient nature of the pyridine core makes it highly susceptible to nucleophilic substitution, particularly at the positions ortho and para to the nitrogen atom (C2, C6, and C4). uoanbar.edu.iqimperial.ac.ukslideshare.net The nitrogen atom can stabilize the intermediate anionic complex (a Meisenheimer-like complex) formed during the attack of a nucleophile. uoanbar.edu.iq

Reactivity at Different Ring Positions

The positions for nucleophilic attack on a pyridine ring are preferentially C2 and C4, which bear the greatest partial positive charge due to the inductive and resonance effects of the heteroatom. uoanbar.edu.iqimperial.ac.uk While C2 is often considered slightly more electron-deficient, the reactivity can be influenced by the specific reaction conditions and substituents present. uoanbar.edu.iq

A powerful method for achieving substitution on the pyridine ring is through directed metalation, typically using organolithium reagents. arkat-usa.org For the related compound 4-methoxypyridine, directed lithiation can occur at the C3 position using bases like mesityllithium, which is then quenched with an electrophile. arkat-usa.org It is also possible to achieve lithiation at the C2 position using a different base, followed by subsequent reactions. arkat-usa.org This methodology highlights how specific reagents can overcome the inherent electronic preferences of the ring to achieve substitution at less-activated positions like C3.

The Chichibabin reaction, involving nucleophilic substitution with an amide anion (e.g., from LiNH2 or NaNH2), is a classic reaction for pyridines, typically leading to amination at the C2 position. slideshare.net

Influence of the Methoxy and Hydroxyl Groups on Reactivity

The hydroxyl (-OH) and methoxy (-OCH3) groups at the C3 and C4 positions, respectively, exert a significant electronic influence on the pyridine ring, counteracting the deactivating effect of the nitrogen atom. Both are electron-donating groups through resonance.

Hydroxyl Group (-OH): As a strong activating group, the 3-hydroxyl substituent increases the electron density of the ring, particularly at the ortho and para positions relative to itself (C2 and C5).

Methoxy Group (-OCH3): The 4-methoxy group is also an electron-donating, activating group. Its presence enhances the electron density of the ring, making it less resistant to electrophilic attack than unsubstituted pyridine, though such reactions remain challenging. nih.gov

The net effect is a complex reactivity profile where the activating nature of the -OH and -OCH3 groups competes with the deactivating nature of the ring nitrogen. For nucleophilic attack, these electron-donating groups may slightly decrease the ring's reactivity compared to an unsubstituted pyridine. However, their directing effects are critical. For instance, in the reaction of 4-methoxypyridine derivatives, the presence of electron-withdrawing groups was found to influence the reaction pathway, suggesting that the electron-donating groups in 4-Methoxypyridin-3-OL would similarly play a crucial role in determining reaction outcomes. researchgate.net

Transformations Involving the Hydroxyl and Methoxy Functional Groups

The hydroxyl and methoxy groups are themselves sites of significant chemical reactivity, enabling a wide range of molecular transformations.

Oxidation and Reduction Pathways of the Hydroxyl Moiety

The 3-hydroxyl group can undergo reactions typical of a secondary alcohol, though the reactivity is modulated by the aromatic ring.

Reduction Pathways: While the hydroxyl group itself is not typically reduced, related functional groups can be reduced to generate it. For example, a related pyridine aldehyde was effectively reduced to the corresponding alcohol using sodium borohydride. arkat-usa.org

Oxidation Pathways: A primary transformation pathway for pyridines involves the oxidation of the ring nitrogen to form a pyridine N-oxide. smolecule.comresearchgate.net This is commonly achieved using oxidizing agents like hydrogen peroxide in acetic acid. smolecule.comresearchgate.net The resulting N-oxide can be a key intermediate. A method for the C3-hydroxylation of pyridines proceeds through the photochemical valence isomerization of these pyridine N-oxides, highlighting a pathway to introduce the hydroxyl group onto the ring. acs.org This process is compatible with a methoxy group substituent. acs.org

Direct oxidation of the hydroxyl group to a ketone is also possible using standard oxidation reagents, although care must be taken to avoid side reactions with the sensitive pyridine ring.

Cleavage and Derivatization of the Methoxy Group

The methoxy group can be cleaved to yield the corresponding phenol (a dihydroxypyridine in this case) or can be involved in derivatization reactions.

Cleavage: The cleavage of aryl methyl ethers is a common transformation. In substituted pyridines, this can be influenced by reactions at the ring nitrogen. For instance, when 4-methoxypyridine is treated with methyl iodide, it can undergo demethylation to yield 1-methylpyridone, especially in the presence of a solvent like DMF. researchgate.net This reaction proceeds via initial N-alkylation to form a pyridinium (B92312) salt, which then facilitates the nucleophilic attack on the methyl group of the methoxy ether. researchgate.net

Various other reagents are known to cleave aromatic ethers, and their applicability would depend on achieving selectivity over other functional groups in the molecule.

| Reagent/Method | Description | Reference |

|---|---|---|

| Boron Tribromide (BBr₃) | A powerful Lewis acid that effectively cleaves aryl methyl ethers. | organic-chemistry.org |

| 2-(Diethylamino)ethanethiol | A thiol-based reagent that affords phenols with an acid-soluble byproduct, simplifying workup. | organic-chemistry.org |

| Hydrobromic Acid (HBr) in Ionic Liquid | Utilizes the high nucleophilicity of bromide in an ionic liquid medium for dealkylation. | organic-chemistry.org |

| Aluminum Chloride (AlCl₃) | A Lewis acid used in Friedel-Crafts reactions that can also cleave methoxy groups, particularly those adjacent to a carbonyl or other coordinating group. | nih.gov |

| Radical Hydrogen Abstraction | A method for selective cleavage of methoxy groups adjacent to a hydroxyl group, proceeding through an alkoxyl radical intermediate. | nih.gov |

Derivatization: Besides cleavage, the methoxy group can be modified. As mentioned, N-alkylation of the pyridine ring is a key derivatization that can precede cleavage of the methoxy group. researchgate.net

Tautomeric Equilibria and Interconversion Studies

Hydroxypyridines can exist in equilibrium with their tautomeric pyridone forms. For 4-Methoxypyridin-3-OL, the 3-hydroxyl group can tautomerize to a keto form, resulting in a zwitterionic or neutral pyridone structure. This type of keto-enol tautomerism is a fundamental aspect of hydroxypyridine chemistry. wayne.eduresearchgate.net

Studies on 3-hydroxypyridine show that it exists in an equilibrium between the enol (hydroxyl) and keto (zwitterionic) forms in aqueous solution. researchgate.net For the related 4-hydroxypyridine (B47283)/4-pyridone system, theoretical calculations indicate that in the gas phase, the 4-hydroxypyridine form is more stable. wayne.edu However, in condensed phases, the equilibrium can shift. The pyridone tautomer is often favored in polar solvents due to better solvation of the more polar pyridone structure. wayne.edu

The tautomeric equilibrium for 4-Methoxypyridin-3-OL is therefore expected to be sensitive to the medium (gas phase vs. solvent) and the solvent's polarity.

| Tautomeric Form | Structural Description |

|---|---|

| Enol Form (Hydroxypyridine) | The aromatic 4-methoxypyridin-3-ol structure. |

| Keto Form (Pyridone/Zwitterion) | A non-aromatic or zwitterionic structure where the hydrogen from the 3-hydroxyl group has moved to the ring nitrogen, and a ketone (C=O) exists at the C3 position. |

This equilibrium is crucial as the different tautomers possess distinct chemical properties and reactivity, influencing how the molecule interacts and reacts. wayne.edu

Pyridin-3-ol and Pyridin-4-ol Tautomerism

Hydroxypyridines, including the core structure of the title compound, exhibit tautomerism, existing in equilibrium between the hydroxy-pyridine form and the pyridone form. chemtube3d.com For 2- and 4-hydroxypyridines, the equilibrium generally favors the pyridone tautomer due to the aromaticity and the presence of a strong carbon-oxygen double bond in this form. chemtube3d.com

In the case of 3-hydroxypyridine, it can exist in equilibrium with its zwitterionic tautomer, 3-pyridone. nih.gov The position of this equilibrium is significantly influenced by the surrounding environment. nih.gov Computational studies have been employed to investigate the tautomerism of pyridones, providing theoretical estimates of the relative stabilities of the tautomers. wayne.edu For instance, ab initio calculations have shown that 2-pyridone is slightly more stable than 2-hydroxypyridine in the gas phase. wayne.edu

Table 1: Tautomeric Forms of Hydroxypyridines

| Compound | Hydroxy Form | Pyridone/Zwitterionic Form | Predominant Form |

| 2-Hydroxypyridine | Yes | 2-Pyridone | 2-Pyridone chemtube3d.com |

| 3-Hydroxypyridine | Yes | 3-Pyridone (zwitterion) | Solvent Dependent nih.gov |

| 4-Hydroxypyridine | Yes | 4-Pyridone | 4-Pyridone chemtube3d.com |

Factors Influencing Tautomeric Distribution in Research

The distribution between the tautomeric forms of hydroxypyridines is a critical factor in their reactivity and is influenced by several factors, which have been the subject of extensive research.

Solvent Polarity: The polarity of the solvent plays a crucial role. For 3-hydroxypyridine, the zwitterionic 3-pyridone form is more stabilized in polar solvents like water, as evidenced by its characteristic absorption peaks. nih.gov In contrast, hydrophobic environments, such as the cavities of cyclodextrins, favor the less polar enol tautomer (3-hydroxypyridine). nih.gov

Substituents: The nature and position of substituents on the pyridine ring can alter the relative stabilities of the tautomers.

Temperature: Temperature can influence the equilibrium position, although this is a less commonly cited factor in the reviewed literature for this specific class of compounds.

Hydrogen Bonding: The ability of the solvent to act as a hydrogen bond donor or acceptor can stabilize one tautomer over the other. youtube.com Computational studies have shown that a network of at least three water molecules is necessary to solvate the polar centers of each tautomer of 3-hydroxypyridine. nih.gov

N-Alkylation and Subsequent Rearrangements to N-Alkylpyridones

Regioselectivity in Alkylation Reactions

The N-alkylation of pyridinol derivatives can lead to the formation of N-alkylpyridinium salts. The regioselectivity of this reaction is a key consideration, particularly in asymmetrically substituted pyridines. In the context of related pyridine systems, N-alkylation has been shown to proceed to yield structural isomers, highlighting the importance of directing groups and reaction conditions in controlling the site of alkylation. researchgate.net

Cycloaddition Reactions of Related Oxidopyridinium Species

Oxidopyridinium species, which are related to the zwitterionic tautomer of hydroxypyridines, are valuable intermediates in cycloaddition reactions for the synthesis of complex polycyclic molecules. psu.edu These reactions can be broadly categorized into intramolecular and intermolecular cycloadditions.

Intramolecular and Intermolecular Cycloadditions

Intramolecular Cycloadditions:

Intramolecular cycloadditions of oxidopyridinium ions are effective for constructing complex polycyclic frameworks in a regio- and stereoselective manner. rsc.org In these reactions, the oxidopyridinium betaine (B1666868) is tethered to a dipolarophile, making the cycloaddition entropically favorable. rsc.org

[5+2] Cycloadditions: Heating 1-(4-pentenyl)-3-oxidopyridinium has been shown to yield a tricyclic product. rsc.org

[4+3] Cycloadditions: N-alkylation of 5-hydroxynicotinic acid esters with electrophiles containing a diene functionality produces salts that undergo intramolecular (4+3) cycloaddition upon heating in the presence of a base. nih.govresearchgate.net

Intermolecular Cycloadditions:

Intermolecular cycloadditions involving oxidopyridinium ions provide access to bicyclic nitrogenous structures.

[3+2] Cycloadditions: The [3+2] cycloaddition of arynes with 3-oxidopyridinium species affords a bicyclo[3.2.1] skeleton under mild conditions. rsc.org

[4+3] Cycloadditions: N-methylation of methyl 5-hydroxynicotinate followed by reaction with a diene in the presence of triethylamine (B128534) results in (4+3) cycloadducts in good yields with high regioselectivity. nih.govnsf.gov

[5+2] Cycloadditions: Oxidopyrylium ylides, which are analogous to oxidopyridinium species, can react with various dipolarophiles like maleic anhydride to form [5+2] cycloaddition products. nih.gov However, intermolecular cycloadditions of oxidopyrylium ylides can be limited by competing dimerization processes. nih.gov

Table 2: Cycloaddition Reactions of Oxidopyridinium Species

| Cycloaddition Type | Reactants | Product Skeleton | Reference |

| Intramolecular [5+2] | 1-(4-pentenyl)-3-oxidopyridinium | Tricyclic | rsc.org |

| Intramolecular [4+3] | N-alkylated 5-hydroxynicotinic acid esters with tethered diene | ABC ring system of daphnicyclidin A | nih.gov |

| Intermolecular [3+2] | 3-Oxidopyridinium species and arynes | Bicyclo[3.2.1] | rsc.org |

| Intermolecular [4+3] | N-methyloxidopyridinium ions and dienes | Bicyclic nitrogenous structures | nih.govnsf.gov |

| Intermolecular [5+2] | Oxidopyrylium ylides and maleic anhydride | Bicyclic | nih.gov |

Stereochemical Outcomes and Diastereoselectivity

No studies detailing the stereochemical control or diastereoselective reactions involving This compound were identified.

Coordination Chemistry and Ligand Properties in Research

Potential as a Ligand for Transition Metals

While the presence of nitrogen and oxygen atoms suggests potential for metal coordination, no specific research was found that investigates This compound as a ligand for transition metals.

Investigation of Metal Complexation and Stability in Solution

There is no available data from studies on the formation or stability constants of metal complexes involving This compound in solution.

Without dedicated research on This compound , any discussion on these topics would be theoretical and not based on the detailed research findings requested. Therefore, to maintain the integrity and accuracy of the scientific information presented, these sections cannot be developed at this time.

Advanced Spectroscopic and Analytical Research Methodologies for 4 Methoxypyridin 3 Ol Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for determining the precise molecular structure of organic compounds in solution. For 4-Methoxypyridin-3-OL (B121068) hydrochloride, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete picture of its atomic connectivity and spatial arrangement.

¹H NMR spectroscopy would reveal the number of distinct proton environments, their chemical shifts, spin-spin coupling patterns, and integration values, which correspond to the number of protons in each environment. Given the structure of 4-Methoxypyridin-3-OL hydrochloride, the aromatic protons on the pyridine (B92270) ring, the methoxy (B1213986) group protons, and the hydroxyl proton would each exhibit characteristic signals. The hydrochloride form would likely lead to protonation of the pyridine nitrogen, influencing the chemical shifts of the ring protons.

¹³C NMR spectroscopy, often acquired with proton decoupling, would identify the number of unique carbon environments. The pyridine ring carbons, the methoxy carbon, and the carbon bearing the hydroxyl group would all resonate at distinct chemical shifts, providing a carbon fingerprint of the molecule.

The following table illustrates the expected ¹H and ¹³C NMR chemical shifts for this compound based on its structure and typical values for similar compounds.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| H (on C2) | ~8.0-8.5 | - |

| H (on C5) | ~7.0-7.5 | - |

| H (on C6) | ~8.0-8.5 | - |

| OCH₃ | ~3.9-4.2 | ~55-60 |

| OH | Variable, broad | - |

| C2 | - | ~140-145 |

| C3 | - | ~145-150 |

| C4 | - | ~150-155 |

| C5 | - | ~110-115 |

| C6 | - | ~140-145 |

Note: These are estimated values and can vary based on solvent and other experimental conditions.

To definitively assign the proton and carbon signals and to confirm the connectivity, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton coupling relationships. Cross-peaks in the COSY spectrum would connect protons that are on adjacent carbons, confirming the arrangement of substituents on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. It would be crucial for identifying the quaternary carbons (C3 and C4) by their correlations to nearby protons, and for confirming the position of the methoxy group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations. It would be valuable for confirming the spatial proximity of the methoxy protons to the protons on the pyridine ring, further solidifying the structural assignment.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a unique "fingerprint" and identify the functional groups present.

For this compound, key expected vibrational bands would include:

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ in the IR spectrum, characteristic of the hydroxyl group.

N-H stretch: Due to the hydrochloride salt form, a broad band in the 2500-3000 cm⁻¹ region is expected, corresponding to the protonated pyridine nitrogen.

C-H stretches: Aromatic C-H stretches would appear around 3000-3100 cm⁻¹, while the methoxy C-H stretches would be observed in the 2850-2960 cm⁻¹ region.

C=C and C=N stretches: Aromatic ring stretching vibrations would be visible in the 1400-1600 cm⁻¹ region.

C-O stretches: The C-O stretching of the methoxy group and the hydroxyl group would appear in the 1000-1300 cm⁻¹ region.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic ring, which are often weak in the IR spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Aromaticity Probing

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light by this compound would be due to π → π* and n → π* transitions within the aromatic pyridine ring. The position and intensity of the absorption maxima (λ_max) are sensitive to the substitution pattern and the protonation state of the ring. The spectrum of pyridine and its derivatives typically shows characteristic bands between 200 and 300 nm. sielc.comresearchgate.net The presence of the methoxy and hydroxyl groups as auxochromes would be expected to shift the absorption bands compared to unsubstituted pyridine.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure through the analysis of fragmentation patterns.

For this compound, the molecular weight of the free base is 125.13 g/mol . In the mass spectrum, the molecular ion peak (M⁺) or the protonated molecule peak ([M+H]⁺) would be expected at m/z 126. The fragmentation pattern would provide valuable structural information. Common fragmentation pathways for such a molecule could include the loss of a methyl radical (•CH₃) from the methoxy group, loss of carbon monoxide (CO), or cleavage of the pyridine ring. libretexts.org

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion with high precision (typically to four or five decimal places). This allows for the unambiguous determination of the elemental composition of the molecule, confirming the molecular formula as C₆H₇NO₂ for the free base. This is a critical step in the confirmation of a new chemical entity.

The following table outlines the expected primary ions in the mass spectrum of 4-Methoxypyridin-3-OL.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Formula |

| 126 | [M+H]⁺ | C₆H₈NO₂⁺ |

| 111 | [M+H - CH₃]⁺ | C₅H₅NO₂⁺ |

| 98 | [M+H - CO]⁺ | C₅H₈N⁺ |

Note: The fragmentation pattern can vary significantly depending on the ionization technique used (e.g., Electron Ionization, Electrospray Ionization).

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for the analysis of polar and thermally labile molecules like this compound. chemrxiv.org This method allows for the determination of the molecular weight and can provide insights into the structure of the compound through fragmentation analysis. In a typical ESI-MS analysis of this compound, the compound is dissolved in a suitable solvent, often a mixture of water and acetonitrile (B52724) with a small amount of formic acid to facilitate protonation, and introduced into the mass spectrometer.

The resulting mass spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. The high-resolution capabilities of modern mass spectrometers allow for the determination of the exact mass, which can be used to confirm the elemental composition of the molecule. Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the parent ion. The fragmentation pattern is indicative of the compound's structure, with characteristic losses of functional groups such as the methoxy group or cleavage of the pyridine ring. The specific fragmentation pathways can help in the structural elucidation and differentiation from isomeric compounds. nih.gov For instance, the analysis of related methoxybuphedrone isomers by chemical ionization-tandem mass spectrometry has demonstrated the ability to discriminate between positional isomers based on their fragmentation patterns. nih.gov

| Parameter | Description | Expected Observation for this compound |

| Ionization Mode | Electrospray Ionization (Positive) | Formation of protonated molecular ions [M+H]⁺. |

| Parent Ion (m/z) | Mass-to-charge ratio of the protonated molecule. | Expected at m/z corresponding to the molecular weight of the free base plus a proton. |

| Fragmentation | Collision-induced dissociation of the parent ion. | Characteristic losses of CH₃, OCH₃, and ring cleavage products. |

| Application | Molecular weight confirmation, structural elucidation. | Confirms identity and provides data for impurity profiling. |

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. nih.gov For this compound, obtaining a single crystal of suitable quality is the first and often most challenging step. Once a crystal is obtained, it is mounted and exposed to a monochromatic X-ray beam. The diffraction pattern produced by the crystal is recorded and analyzed to build an electron density map, from which the positions of the individual atoms can be determined.

The resulting crystal structure would provide precise information on bond lengths, bond angles, and torsion angles within the 4-methoxypyridin-3-ol molecule and the orientation of the hydrochloride counter-ion. nih.govnih.gov Furthermore, it would reveal the packing of the molecules in the crystal lattice, including intermolecular interactions such as hydrogen bonding and π-π stacking. nih.govresearchgate.net This information is invaluable for understanding the physical properties of the solid-state, such as melting point, solubility, and stability. Studies on other pyridine derivatives have shown how the substitution pattern influences the crystal packing and intermolecular interactions. nih.govresearchgate.net For example, the crystal structure of two pyridine derivatives revealed how different substituents led to distinct ring motifs and molecular sheet formations stabilized by various intermolecular forces. nih.gov

| Parameter | Information Yielded | Significance for this compound |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. | Fundamental crystallographic data. |

| Bond Lengths & Angles | Precise measurements of the distances and angles between atoms. | Confirms the molecular geometry and connectivity. |

| Torsion Angles | The dihedral angles between different parts of the molecule. | Describes the conformation of the molecule in the solid state. |

| Intermolecular Interactions | Hydrogen bonds, van der Waals forces, π-π stacking. | Explains the stability and physical properties of the crystal. |

Advanced Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable for separating and quantifying the components of a mixture, making them essential for assessing the purity of this compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) is the workhorse for purity determination of non-volatile organic compounds in the pharmaceutical industry. ijsrst.comresearchgate.net For a polar compound like this compound, a reversed-phase HPLC method is typically developed. japsonline.com

Method development involves the systematic optimization of several parameters to achieve adequate separation of the main compound from any impurities. ijsrst.com Key considerations include the choice of the stationary phase (e.g., C18, C8), the composition of the mobile phase (typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol), the pH of the mobile phase, and the column temperature. helixchrom.comhelixchrom.comdtic.milsielc.com For basic compounds like pyridines, the use of an acidic modifier (e.g., formic acid, trifluoroacetic acid) in the mobile phase is common to ensure good peak shape and retention. helixchrom.comhelixchrom.com Detection is often performed using a UV detector, set at a wavelength where the analyte exhibits strong absorbance.

Once developed, the HPLC method must be validated according to ICH guidelines to ensure it is accurate, precise, linear, specific, and robust. ijsrst.com This validation provides confidence in the reliability of the purity data generated.

| HPLC Parameter | Typical Conditions for a Pyridine Derivative |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (gradient or isocratic) helixchrom.comhelixchrom.com |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 275 nm) helixchrom.com |

| Temperature | Ambient or controlled (e.g., 30 °C) |

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. cdc.gov While this compound itself is not sufficiently volatile for direct GC analysis, this technique is highly valuable for the detection and quantification of volatile impurities that may be present from the synthesis, such as residual solvents or volatile starting materials. mee.gov.cn

A common approach involves dissolving the sample in a suitable solvent and injecting it into the GC. Headspace GC, where the vapor phase above the sample is injected, is particularly useful for analyzing highly volatile impurities. mee.gov.cntandfonline.com The choice of the GC column is critical, with fused silica (B1680970) capillary columns coated with a non-polar or mid-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) being widely used. researchgate.netmarshall.edu A flame ionization detector (FID) provides excellent sensitivity for organic compounds, while a mass spectrometer (MS) detector offers definitive identification of the impurities. tandfonline.comresearchgate.netwiley.com It is important to consider the potential for pyridine-containing compounds to interact with certain column stationary phases, although modern columns are generally robust. researchgate.net

| GC Parameter | Typical Conditions for Volatile Impurity Analysis |

| Column | Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) marshall.edu |

| Carrier Gas | Helium or Hydrogen marshall.edu |

| Injector | Split/Splitless |

| Oven Program | Temperature ramp to separate compounds with different boiling points. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) tandfonline.com |

Time-Resolved Laser Fluorescence Spectroscopy for Coordination Chemistry Studies

Time-Resolved Laser Fluorescence Spectroscopy (TRLFS) is a highly sensitive technique that can provide detailed information about the local chemical environment of a fluorescent molecule. mdpi.com While 4-Methoxypyridin-3-OL itself may exhibit some fluorescence, its primary utility in TRLFS would be in studying its coordination chemistry with fluorescent metal ions. rsc.orgresearchgate.net Pyridine and its derivatives are well-known ligands for a variety of transition metals. wikipedia.org

In a typical TRLFS experiment, a pulsed laser excites the sample, and the decay of the resulting fluorescence emission is measured over time. The fluorescence lifetime (the time it takes for the fluorescence intensity to decay to 1/e of its initial value) is highly sensitive to the coordination environment of the fluorophore. mdpi.comnih.gov By studying the changes in the fluorescence lifetime of a metal ion upon coordination with this compound, one can gain insights into the formation, stoichiometry, and structure of the resulting metal complex. This technique is particularly powerful for studying complexation at very low concentrations. rsc.org

| Parameter | Information Gained | Application to this compound |

| Fluorescence Lifetime | The decay rate of the excited state. mdpi.com | Characterizes the formation and nature of metal complexes. |

| Emission Spectrum | The wavelength distribution of the emitted light. | Can indicate changes in the polarity of the microenvironment upon binding. |

| Quantum Yield | The efficiency of the fluorescence process. nih.gov | Provides information on the quenching or enhancement of fluorescence upon coordination. |

Theoretical and Computational Chemistry Studies of 4 Methoxypyridin 3 Ol Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or a simplified form) to determine the electronic distribution and energy of a molecule.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. It offers a good balance between accuracy and computational cost, making it suitable for a wide range of molecular property predictions.

For a molecule like 4-Methoxypyridin-3-OL (B121068), DFT can be used to optimize its geometry, providing information on bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations can yield insights into the molecule's reactivity through the analysis of frontier molecular orbitals (FMOs) - the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Table 1: Illustrative DFT Calculated Properties for Pyridine (B92270) (Note: This data is for pyridine and serves as an example of properties that could be calculated for 4-Methoxypyridin-3-OL hydrochloride.)

| Property | Value |

|---|---|

| HOMO Energy | -6.7 eV |

| LUMO Energy | -0.4 eV |

| HOMO-LUMO Gap | 6.3 eV |

| Dipole Moment | 2.2 D |

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data in their formulation. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide highly accurate results but are computationally more demanding than DFT. They are often used as benchmarks for other methods.

Semiempirical methods, on the other hand, use parameters derived from experimental data to simplify the calculations. While less accurate than ab initio or DFT methods, they are much faster and can be applied to larger molecular systems.

These methods can be used to calculate the energetic properties of this compound, such as its heat of formation and Gibbs free energy. They are also employed to correlate with and predict spectroscopic data.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide a detailed view of the conformational landscape of a molecule and its interactions with its environment, such as solvent molecules or biological macromolecules.

For this compound, MD simulations could be used to:

Explore the different possible conformations of the molecule by rotating its single bonds and determining their relative energies.

Study how the molecule interacts with water molecules in an aqueous solution, providing insights into its solvation and solubility.

Investigate the interactions between multiple molecules of the compound, which is important for understanding its solid-state properties.

Prediction of Acidity, Basicity, and Protonation States (e.g., pKa Calculations)

The acidity (pKa) of a molecule is a crucial parameter that influences its behavior in different environments, particularly in biological systems. Computational methods can be used to predict the pKa of a molecule by calculating the Gibbs free energy change associated with its protonation or deprotonation.

For this compound, the pKa of the pyridinium (B92312) nitrogen and the hydroxyl group are of interest. DFT calculations, often combined with a continuum solvent model to simulate the effect of the solvent, are commonly used for pKa prediction. peerj.com The accuracy of these predictions can be high, often within a few tenths of a pKa unit of experimental values. nih.gov While a specific calculated pKa for this compound is not available, studies on similar pyridine derivatives have shown the utility of these methods. peerj.com

Table 2: Illustrative Calculated vs. Experimental pKa Values for Pyridine Derivatives (Note: This data is for illustrative purposes and showcases the application of computational methods to related compounds.)

| Compound | Calculated pKa | Experimental pKa |

|---|---|---|

| Pyridine | 5.25 | 5.23 |

| 4-Methylpyridine | 6.05 | 6.02 |

| 4-Chloropyridine (B1293800) | 3.83 | 3.82 |

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, most importantly, the transition states. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

For a molecule like this compound, one could computationally model various reactions, such as its synthesis, degradation, or metabolic pathways. DFT calculations are commonly employed to locate the geometries of transition states and calculate their energies. researchgate.net This information can help in understanding the feasibility of a reaction pathway and in designing more efficient synthetic routes. researchgate.net

Theoretical Prediction of Spectroscopic Parameters and Correlation with Experimental Data

Computational methods can be used to predict various spectroscopic parameters, which can then be compared with experimental spectra to confirm the structure and properties of a molecule.

NMR Spectroscopy: Chemical shifts (δ) and coupling constants (J) can be calculated using methods like GIAO (Gauge-Including Atomic Orbital) within a DFT framework. These calculated values can aid in the assignment of experimental NMR spectra.

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated using DFT. The resulting theoretical IR spectrum can be compared with the experimental spectrum to identify the characteristic vibrational modes of the molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum.

Table 3: Illustrative Correlation of Spectroscopic Data for 4-Methoxypyridine (B45360) (Note: This data is for a related compound and serves as an example.)

| Spectroscopic Technique | Theoretical Prediction (Illustrative) | Experimental Observation |

|---|---|---|

| 1H NMR (δ, ppm) | H2/H6: ~8.2, H3/H5: ~6.7, OCH3: ~3.8 | H2/H6: 8.21, H3/H5: 6.69, OCH3: 3.85 |

| IR (ν, cm-1) | C-O stretch: ~1250, Pyridine ring stretch: ~1600 | C-O stretch: 1245, Pyridine ring stretch: 1595 |

| UV-Vis (λmax, nm) | ~225 | 224 |

Investigation of Nonlinear Optical (NLO) Properties through Quantum Calculations

A comprehensive review of scientific literature and computational chemistry databases reveals a notable absence of specific theoretical and computational studies focused on the nonlinear optical (NLO) properties of this compound. While quantum chemical calculations are a powerful tool for predicting the NLO behavior of novel materials, it appears that this particular compound has not yet been the subject of such investigations.

The exploration of NLO properties through computational methods, such as Density Functional Theory (DFT), typically involves the calculation of key parameters that govern the material's response to an applied electric field. These parameters include the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). These calculations allow researchers to assess the potential of a molecule for applications in optoelectronics and photonics, such as in frequency conversion, optical switching, and data storage.

For a molecule to exhibit significant NLO effects, it often possesses a combination of an electron-donating group and an electron-accepting group, connected by a π-conjugated system. This "push-pull" electronic structure can lead to a large change in dipole moment upon excitation, which is a key contributor to a high hyperpolarizability value.

In the case of this compound, the methoxy (B1213986) (-OCH3) group at the 4-position can act as an electron-donating group, while the hydroxyl (-OH) group at the 3-position and the protonated pyridine ring could potentially act as electron-withdrawing moieties. The aromatic pyridine ring provides the necessary π-conjugated system. This structural arrangement suggests that this compound may possess interesting NLO properties.

However, without specific quantum calculations reported in the literature, any discussion of its NLO characteristics remains purely speculative. Detailed research, likely employing DFT with a suitable functional (such as B3LYP) and basis set (e.g., 6-311++G(d,p)), would be required to determine the precise values of its dipole moment, polarizability, and first-order hyperpolarizability. Such a study would provide valuable insights into the molecule's electronic structure and its potential as an NLO material.

As of the current date, no such research findings or corresponding data tables for this compound have been published in the peer-reviewed scientific literature. Therefore, a quantitative analysis of its NLO properties cannot be provided at this time.

Potential Applications of 4 Methoxypyridin 3 Ol Hydrochloride As a Research Tool and Building Block

Versatile Intermediate in the Synthesis of Complex Heterocyclic Compounds

4-Methoxypyridin-3-OL (B121068) hydrochloride serves as a crucial starting material for constructing intricate molecular architectures, particularly complex heterocyclic compounds. The reactivity of the pyridine (B92270) ring, combined with the directing effects and further reaction possibilities of the methoxy (B1213986) and hydroxyl substituents, allows for its incorporation into larger, polycyclic systems.

A notable example is its use in the synthesis of novel gamma-secretase modulators (GSMs). nih.gov In this context, the methoxypyridine core functions as a key "B-ring" component within a larger tetracyclic scaffold. nih.gov The synthesis strategy involves multi-step sequences where the methoxypyridine unit is prepared and then coupled with other heterocyclic fragments. For instance, the synthesis can start from 2,6-dibromo-3-aminopyridine, which undergoes nucleophilic aromatic substitution with sodium methoxide (B1231860) to introduce the key methoxy group, eventually leading to the desired methoxypyridine building block. nih.gov This intermediate is then used in condensation reactions, such as the Hantzsch thiazole (B1198619) synthesis, to assemble the final complex heterocyclic product. nih.gov The versatility of this compound is further demonstrated by the ability to demethylate the methoxy group to yield the corresponding pyridinol, allowing for the exploration of structure-activity relationships. nih.gov

The use of such pyridone structures as building blocks is a growing area of synthetic chemistry, with various methods being developed to create substituted derivatives for a range of applications. mdpi.comresearchgate.net

Precursor for Advanced Organic Materials and Functional Molecules

The structural attributes of 4-Methoxypyridin-3-OL hydrochloride make it a valuable precursor for creating functional molecules designed for specific tasks. While not typically used in bulk polymers or materials in the traditional sense, it is instrumental in building highly specialized organic molecules that possess advanced functions based on their precise chemical structure.

The development of GSMs again serves as a prime example. nih.gov The incorporation of the methoxypyridine motif into the tetracyclic GSM scaffold was a deliberate design choice to create a molecule with improved functional properties. nih.gov Research demonstrated that replacing a fluorophenyl group with the methoxypyridine ring led to a nearly three-fold improvement in the molecule's activity (i.e., its ability to modulate the enzyme). nih.gov Furthermore, this structural change conferred better solubility, a critical property for any molecule intended for biological studies. nih.gov In this sense, the 4-methoxypyridine (B45360) unit is a precursor to a molecule with an advanced, fine-tuned function, transforming a lead compound into a more potent and useful chemical tool. nih.gov

Development of Chemical Probes for Receptor and Enzyme Studies (non-clinical focus)

A significant application of this compound is in the field of chemical biology, specifically in the development of chemical probes. Chemical probes are small molecules designed to interact with high specificity and potency with a particular protein target, such as a receptor or an enzyme, to study its biological function in a non-clinical setting. mskcc.orgnih.gov

The synthesis of novel GSMs from methoxypyridine derivatives is a clear illustration of this application. nih.gov These molecules act as probes for the gamma-secretase enzyme complex. By systematically modifying the structure, researchers can investigate how different parts of the molecule interact with the enzyme. For example, a study compared the activity of a series of analogs where the central ring structure was altered. nih.gov The 3-methoxypyridine (B1141550) derivative showed significantly improved activity compared to the parent compound and other analogs, such as the desfluoro or pyridyl derivatives. nih.gov

Table of B-Ring Analog Activity in GSMs

| Compound / B-Ring Structure | Relative Potency (IC₅₀) | Key Finding |

|---|---|---|

| Parent Compound (4) | Baseline | Starting point for modification. nih.gov |

| Desfluoro Analog (22a) | > 4-fold loss in activity | Suggests a substituent is critical for potency. nih.gov |

| 3-Methoxypyridine (22d) | ~3-fold improvement in activity | Demonstrates the benefit of the methoxypyridine motif. nih.gov |

| 3-Hydroxypyridine (B118123) (23) | Modest recovery of potency | Shows the effect of demethylation on activity. nih.gov |

| Methoxypyrazine (22e) | Minor decrease vs. 22d | Tolerated change, maintaining high activity. nih.gov |

This systematic modification, enabled by the versatility of the starting building block, allows for the creation of a "chemical toolbox" to probe enzyme function with precision. mskcc.org Such probes are essential for validating protein targets and understanding their roles in biological pathways. nih.gov

Role in Catalysis and Organocatalysis Research

Pyridine and its derivatives are widely recognized for their role in catalysis, acting as ligands for transition metals or as organocatalysts themselves. The nitrogen atom's lone pair of electrons can coordinate to metal centers, modifying their reactivity and enabling selective transformations. The functional groups on the pyridine ring can further tune these catalytic properties.

While specific research detailing this compound as a catalyst or ligand is not extensively documented in current literature, its structure suggests significant potential in this area. The presence of the basic pyridine nitrogen, along with the electron-donating methoxy group and the potentially coordinating hydroxyl group, makes it an attractive candidate for the design of novel ligands. These ligands could be used to create catalysts for a variety of organic reactions. Furthermore, as a chiral molecule (once the hydrochloride is removed and it exists as a zwitterion or is coordinated), derivatives could be explored in asymmetric catalysis, a critical field for producing enantiomerically pure compounds. Its structural similarity to other hydroxypyridine compounds that have been investigated for their catalytic and coordination properties suggests this is a promising avenue for future research. nih.govwikipedia.org

Applications in Agrochemical and Industrial Chemical Synthesis (excluding specific product details)

The synthesis of novel compounds for agrochemical and industrial applications often relies on versatile building blocks that can be readily modified. Heterocyclic compounds, and particularly pyridine derivatives, are a cornerstone of modern agrochemical research due to their prevalence in biologically active molecules.

This compound represents a valuable starting point for the synthesis of new active ingredients for crop protection. The pyridine core is a well-established toxophore in many commercial products. The specific substitution pattern of this compound—a hydroxyl and a methoxy group—provides multiple points for chemical modification, allowing chemists to create libraries of related compounds for screening. By reacting at the hydroxyl group, the pyridine nitrogen, or by using it as a scaffold to build more complex structures, researchers can explore new chemical space in search of molecules with desired herbicidal, fungicidal, or insecticidal properties. The general synthetic utility of pyridones and their derivatives makes them relevant building blocks for creating a wide array of molecules for both industrial and agricultural use. mdpi.com

Future Research Directions and Emerging Trends

Development of Novel Stereoselective and Asymmetric Synthetic Routes